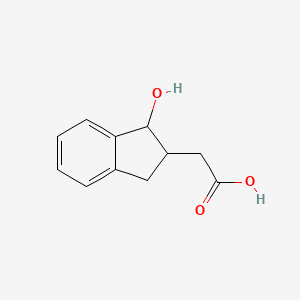
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
概要
説明
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile is a chemical compound with the molecular formula C14H8N2 and a molecular weight of 204.23 g/mol . It is characterized by its unique structure, which includes a dihydroacenaphthylene core with two cyano groups at the 5 and 6 positions. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile typically involves the reaction of acenaphthene with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding dicarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
科学的研究の応用
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not used directly in medicine, it serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
作用機序
The mechanism of action of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile is not well-documented, primarily due to its limited use in biological systems. its chemical reactivity suggests that it can interact with various molecular targets, such as enzymes and receptors, through its cyano groups and aromatic core. These interactions can lead to changes in the activity of these targets, potentially affecting cellular pathways and processes .
類似化合物との比較
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile can be compared to other similar compounds, such as:
Acenaphthene: A precursor in the synthesis of this compound, acenaphthene lacks the cyano groups and has different chemical reactivity.
1,2-Dioxo-1,2-dihydroacenaphthylene-5,6-dicarbonitrile: This compound has additional oxo groups, which significantly alter its chemical properties and reactivity compared to this compound.
5,6-Acenaphthylenedicarbonitrile: Similar in structure but without the dihydro component, this compound exhibits different reactivity and applications.
特性
IUPAC Name |
1,2-dihydroacenaphthylene-5,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUULUIKXLMNARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B7903687.png)





